Isopropyl methacrylate
Overview
Description
Isopropyl methacrylate: is an organic compound with the molecular formula C7H12O2 . It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is a type of methacrylate ester, which is widely used in the production of polymers and copolymers. Methacrylates are known for their excellent properties, such as high transparency, resistance to ultraviolet light, and good mechanical strength, making them valuable in various industrial applications .
Mechanism of Action
Target of Action
Isopropyl methacrylate is primarily used as a monomer in the synthesis of polymers and copolymers . It serves as a vital plasticizer in plastics, contributing to their desirable properties . Its primary targets are therefore the molecules with which it forms covalent bonds during the polymerization process .
Mode of Action
The mode of action of this compound involves its ability to form covalent bonds with other molecules during the polymerization process . This process is typically initiated by heat or light, and results in the formation of long-chain polymers . The polymerization process can be influenced by various factors, including temperature, the presence of initiators, and the concentration of the monomer .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the radical polymerization of acrylates and methacrylates . This process involves a series of reactions, including initiation, propagation, and termination . The polymerization process can also involve secondary chemical reactions that influence rates greatly at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .
Pharmacokinetics
It is soluble in organic solvents, which can facilitate its use in certain applications .
Result of Action
The result of the action of this compound is the formation of polymers with desirable properties. These polymers can have a wide range of applications, from the production of plastics to the synthesis of other materials . The specific properties of the resulting polymers can vary depending on the conditions of the polymerization process and the presence of other monomers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound may be sensitive to heat and light during long-term storage, which can trigger its polymerization . Additionally, the presence of impurities in the biobased monomers can impact the polymerization process . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by its storage and processing conditions.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the conditions under which the polymerization process occurs .
Cellular Effects
The cellular effects of isopropyl methacrylate are not well-studied. It is known that methacrylates can have an impact on cell function. For example, methacrylate-based polymers have been shown to affect fibroblast adhesion and morphology . It is plausible that this compound could have similar effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role in the polymerization process. . This process involves the generation of free radicals, which can initiate the polymerization of this compound. The process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely related to its stability and degradation over time. For instance, the desorption of methanol from poly(methyl methacrylate) specimens causes the shrinking and cracking of the specimens
Dosage Effects in Animal Models
There is currently limited information available on the effects of this compound at different dosages in animal models. It is known that nanoparticles, which can be made from methacrylates, can have toxic effects on the reproductive system in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. It is known that methacrylates can be involved in various metabolic pathways. For instance, biobased approaches to the production of methacrylic acid, a related compound, involve various metabolic pathways .
Transport and Distribution
It is known that methacrylates can be transported and distributed within cells during the polymerization process .
Subcellular Localization
It is known that methacrylates can be localized within cells during the polymerization process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl methacrylate can be synthesized through the esterification of methacrylic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of methacrylic acid and isopropyl alcohol into a reactor, where the esterification reaction takes place. The reaction mixture is then distilled to separate the this compound from the unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Isopropyl methacrylate undergoes various chemical reactions, including polymerization, hydrolysis, and transesterification.
Polymerization: this compound can polymerize in the presence of radical initiators, such as azobisisobutyronitrile, to form poly(this compound).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions:
Radical Initiators: Azobisisobutyronitrile for polymerization.
Acid/Base Catalysts: Sulfuric acid for esterification and hydrolysis
Major Products Formed:
Poly(this compound): Formed through polymerization.
Methacrylic Acid and Isopropyl Alcohol: Formed through hydrolysis.
Scientific Research Applications
Isopropyl methacrylate has a wide range of applications in scientific research and industry:
Polymer Science: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biomedical Applications: Methacrylate-based polymers are used in the production of medical devices, dental materials, and drug delivery systems due to their biocompatibility and mechanical properties.
Material Science: this compound is used in the development of advanced materials, such as hydrogels and smart materials, which respond to external stimuli like temperature and pH.
Industrial Applications: It is employed in the manufacture of paints, varnishes, and inks, providing excellent adhesion and durability.
Comparison with Similar Compounds
Isopropyl methacrylate is similar to other methacrylate esters, such as methyl methacrylate, ethyl methacrylate, and butyl methacrylate. it has unique properties that make it distinct:
Methyl Methacrylate: Known for its high transparency and hardness, used in the production of acrylic glass (Plexiglas).
Ethyl Methacrylate: Offers better flexibility and impact resistance compared to methyl methacrylate, used in coatings and adhesives.
Butyl Methacrylate: Provides excellent weather resistance and is used in outdoor applications like paints and sealants.
This compound, with its balanced properties of flexibility, transparency, and chemical resistance, is particularly valuable in applications requiring a combination of these characteristics .
Properties
IUPAC Name |
propan-2-yl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(8)9-6(3)4/h6H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQSSGDQNWEFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Record name | ISOPROPYL METHACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
26655-94-7 | |
Record name | Poly(isopropyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26655-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6022218 | |
Record name | Isopropyl methacrylate | |
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Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl methacrylate is a clear colorless liquid. (NTP, 1992) | |
Record name | ISOPROPYL METHACRYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20548 | |
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Boiling Point |
257 °F at 760 mmHg (NTP, 1992) | |
Record name | ISOPROPYL METHACRYLATE | |
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Flash Point |
70 °F (NTP, 1992) | |
Record name | ISOPROPYL METHACRYLATE | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |
Record name | ISOPROPYL METHACRYLATE | |
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Density |
0.8847 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | ISOPROPYL METHACRYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20548 | |
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CAS No. |
4655-34-9 | |
Record name | ISOPROPYL METHACRYLATE | |
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Record name | Isopropyl methacrylate | |
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Record name | Isopropyl methacrylate | |
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Record name | ISOPROPYL METHACRYLATE | |
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Record name | 2-Propenoic acid, 2-methyl-, 1-methylethyl ester | |
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Record name | Isopropyl methacrylate | |
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Record name | Isopropyl methacrylate | |
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Record name | ISOPROPYL METHACRYLATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isopropyl methacrylate has the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol.
A: Yes, various studies employ spectroscopic techniques to characterize this compound and its copolymers. For instance, Infrared (IR) spectroscopy reveals the presence of specific functional groups, such as acid dimers formed in copolymers with methacrylic or acrylic acid. [, , , , , ] Additionally, 1H-NMR and 13C-NMR spectroscopy are utilized to analyze the composition and structure of IPMA copolymers. [, , ]
A: Studies on Acrylonitrile-IPMA copolymers revealed that increasing the Acrylonitrile content enhances thermal stability. This suggests that incorporating IPMA can influence the overall thermal properties of the resulting copolymer. []
A: Yes, extensive research has explored the miscibility of PiPMA and IPMA-containing copolymers with various polymers. For instance, PiPMA exhibits miscibility with poly(methyl methacrylate) (PMMA) and poly(ethyl methacrylate) (PEMA) but is immiscible with poly(n-hexyl methacrylate). [, , , , , , ] The miscibility behavior depends on factors such as the size and chemical nature of the pendant groups on the interacting polymers.
A: this compound serves as a crucial monomer in free radical polymerization, enabling the creation of homopolymers like PiPMA and diverse copolymers. These polymers find applications in various fields, including coatings, adhesives, and biomedical materials. [, , , , , ]
A: Yes, one example is its use in radiation-induced graft copolymerization, where IPMA is grafted onto polypropylene fibers to modify their properties. [] The extent of grafting depends on factors such as the monomer concentration and the chosen grafting technique (liquid-phase vs. gas-phase).
A: The bulky isopropyl side chains in PiPMA significantly impact its conformational characteristics, leading to increased chain stiffness compared to PMMA or PEMA. [] This stiffness influences the polymer's physical properties and its behavior in solution.
A: Studies investigating the effect of side chains on enthalpy relaxation in poly(alkyl methacrylates) revealed that larger side chains, like the isopropyl group in PiPMA, lead to longer relaxation times. This highlights the influence of side chain size on the mobility and relaxation processes within the polymer matrix. []
A: Research on photochromic reactions of spirobenzopyran dispersed in various poly(alkyl methacrylate) matrices, including PiPMA, demonstrated the impact of the polymer matrix on the isomerization kinetics of the photochromic molecule. [] The findings suggest that the specific chemical environment provided by IPMA units influences the mobility and reactivity of incorporated molecules.
A: Studies have explored the ultrasonic degradation of poly(alkyl methacrylates), including PiPMA, in various solvents. [] The degradation rate is influenced by factors such as solvent type, temperature, and the initial molecular weight of the polymer.
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